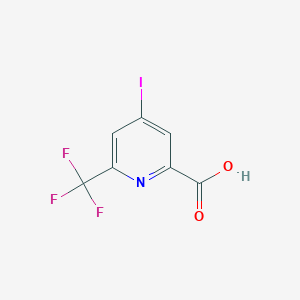

4-Iodo-6-(trifluoromethyl)picolinic acid

Description

Significance of Picolinic Acid Scaffolds in Modern Organic Synthesis

Picolinic acid, or pyridine-2-carboxylic acid, is a fundamental heterocyclic scaffold with a rich history in coordination chemistry and organic synthesis. wikipedia.org Its defining feature is the juxtaposition of a carboxylic acid group and a pyridine (B92270) nitrogen atom, which together form a powerful bidentate chelating site. This arrangement allows picolinic acid and its derivatives to form stable complexes with a wide range of metal ions. nih.gov This property is not only crucial for applications in catalysis and materials science but also has biological implications, as picolinic acid is an endogenous metabolite of tryptophan involved in metal ion transport. wikipedia.orgdrugbank.com

In the context of organic synthesis, the picolinic acid framework serves as a versatile precursor for a multitude of more complex molecules. The pyridine ring can undergo various transformations, while the carboxylic acid moiety provides a handle for amide bond formation, esterification, or reduction to an alcohol. Derivatives of picolinic acid are integral to the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.gov Their established role as key intermediates makes them a foundational element in the design of synthetic pathways targeting novel bioactive compounds. google.com

Strategic Importance of Iodine and Trifluoromethyl Substituents in Pyridine Chemistry

The functionalization of the basic picolinic acid structure with iodine and trifluoromethyl groups dramatically expands its synthetic potential. These two substituents are not mere decorations; they are strategically chosen for their profound and predictable influence on the molecule's reactivity and properties.

The iodine atom, positioned at the 4-position of the pyridine ring, serves primarily as a versatile synthetic handle. As the largest and most polarizable of the stable halogens, the carbon-iodine bond is relatively weak, making iodine an excellent leaving group in a variety of cross-coupling reactions. researchgate.net This is particularly valuable in modern synthetic chemistry, where palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings are indispensable tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The presence of an iodo-substituent on the pyridine ring thus opens a gateway for introducing a vast array of other functional groups, such as aryl, alkyl, or amino moieties, enabling the systematic exploration of chemical space and the construction of complex molecular architectures. rsc.orgfrontiersin.org

The trifluoromethyl (CF3) group is one of the most important fluorinated moieties in medicinal and agricultural chemistry. mdpi.comwikipedia.org Its inclusion in a molecule can dramatically alter its physicochemical properties in several beneficial ways. The CF3 group is strongly electron-withdrawing, which can significantly influence the acidity of nearby functional groups and the reactivity of the aromatic ring. nih.gov Furthermore, it is highly lipophilic, which can enhance a molecule's ability to cross biological membranes. mdpi.com Crucially, the trifluoromethyl group is metabolically very stable due to the strength of the carbon-fluorine bond, often being used to block sites of metabolic oxidation in drug candidates. mdpi.comwikipedia.org This combination of electronic modification, increased lipophilicity, and enhanced metabolic stability makes the CF3 group a "privileged" substituent in the design of modern pharmaceuticals and agrochemicals. wikipedia.orgresearchgate.net

| Substituent | Position | Key Role in Synthesis & Molecular Design |

| Picolinic Acid | Core Scaffold | Provides a bidentate chelation site; acts as a versatile synthetic precursor for pharmaceuticals and materials. wikipedia.orgnih.gov |

| Iodine | C-4 | Serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling extensive molecular diversification. nih.govrsc.orgfrontiersin.org |

| Trifluoromethyl | C-6 | Acts as a strong electron-withdrawing group; increases lipophilicity and metabolic stability, making it highly valuable in drug and agrochemical design. mdpi.comnih.gov |

Overview of Academic Research Trajectories for Halogenated and Fluorinated Picolinic Acid Derivatives

The academic and industrial research landscape reflects the synthetic power of combining halogens and fluorinated groups on picolinic acid frameworks. The primary research trajectory for compounds like 4-Iodo-6-(trifluoromethyl)picolinic acid is their use as high-value intermediates for the synthesis of biologically active molecules.

Research in this area often focuses on leveraging the iodo-substituent for late-stage functionalization. Synthetic chemists design multi-step sequences where the robust picolinic acid core, already equipped with the property-enhancing trifluoromethyl group, is carried through several reactions before the iodine is finally transformed via a cross-coupling reaction. This strategy allows for the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery programs. nih.gov

Furthermore, the development of novel synthetic methodologies continues to be an active area of research. This includes optimizing existing cross-coupling protocols for use with electron-deficient pyridine substrates and exploring new ways to introduce trifluoromethyl groups onto heterocyclic rings. The demand for fluorinated building blocks remains high, driven by the continued success of fluorinated compounds in the pharmaceutical and agrochemical pipelines. mdpi.com Consequently, halogenated and fluorinated picolinic acids are key players in this ongoing effort, serving as testbeds for new reactions and as essential starting materials for complex target molecules. google.comnih.gov

Compound Information

| Compound Name |

| This compound |

| Pyridine-2-carboxylic acid |

| Picolinic acid |

Physicochemical Data for this compound

| Property | Value |

| CAS Number | 1393544-43-8 |

| Molecular Formula | C7H3F3INO2 |

| Molecular Weight | 316.99 g/mol |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3F3INO2 |

|---|---|

Molecular Weight |

317.00 g/mol |

IUPAC Name |

4-iodo-6-(trifluoromethyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H3F3INO2/c8-7(9,10)5-2-3(11)1-4(12-5)6(13)14/h1-2H,(H,13,14) |

InChI Key |

BDYCBWLMMYEBEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)C(F)(F)F)I |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Definitive Structural Elucidation

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

An FT-IR spectrum of 4-Iodo-6-(trifluoromethyl)picolinic acid would be expected to show characteristic absorption bands corresponding to its functional groups. Key vibrational modes would include:

O-H Stretch: A broad band, typically in the range of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group, often showing hydrogen bonding.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group.

C-F Stretches: Strong, intense bands in the region of 1100-1350 cm⁻¹ corresponding to the vibrations of the trifluoromethyl (CF₃) group.

C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, indicative of the pyridine (B92270) ring's aromatic framework.

C-I Stretch: A weak absorption expected in the far-infrared region, typically below 600 cm⁻¹.

Without experimental data, a specific data table of vibrational frequencies cannot be provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the precise structure and electronic environment of the molecule.

The ¹H NMR spectrum would provide information on the pyridine ring protons. Given the substitution pattern, two distinct aromatic proton signals would be anticipated.

The protons at positions 3 and 5 of the pyridine ring would appear as singlets or narrow doublets, with their chemical shifts influenced by the electron-withdrawing effects of the adjacent iodo, trifluoromethyl, and carboxylic acid groups.

A broad singlet for the acidic proton of the carboxyl group would also be expected, likely at a downfield chemical shift (>10 ppm), though its observation can depend on the solvent used.

A data table of chemical shifts (δ) and coupling constants (J) is not available.

The ¹³C NMR spectrum would reveal all unique carbon environments in the molecule. Expected signals would include:

A signal for the carboxylic acid carbonyl carbon, typically in the range of 165-185 ppm.

Signals for the carbon atoms of the pyridine ring, with their chemical shifts significantly affected by the attached substituents. The carbon attached to the iodine atom (C4) would be shifted upfield due to the heavy atom effect, while the carbon of the CF₃ group would appear as a quartet due to C-F coupling.

The trifluoromethyl carbon itself, which would also exhibit a characteristic quartet splitting pattern.

Specific chemical shift and coupling constant data are not published.

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing groups. The spectrum for this compound would be expected to show a single, sharp signal corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift would be characteristic of a CF₃ group attached to an aromatic ring.

No experimental ¹⁹F NMR data has been found in the literature.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

The UV-Vis absorption spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption maxima (λmax) corresponding to electronic transitions within the pyridine ring. These transitions, likely π → π* and n → π*, would be influenced by the presence of the carboxyl, iodo, and trifluoromethyl substituents.

Published UV-Vis absorption data for this specific compound is unavailable.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

HRMS would be used to determine the exact mass of the molecular ion, confirming the elemental composition (C₇H₃F₃INO₂). The technique provides a highly accurate mass measurement, which is crucial for unambiguous formula determination. LC-MS would be employed to analyze the compound's purity and to obtain mass spectrometric data. The resulting mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Specific m/z values from HRMS or LC-MS analyses are not available in the reviewed sources.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method allows for the definitive determination of a molecule's absolute structure, including bond lengths, bond angles, and crystallographic parameters such as the unit cell dimensions and space group.

A typical crystallographic data table, which would have been presented here, includes:

| Parameter | Value |

| Empirical Formula | C₇H₃F₃INO₂ |

| Formula Weight | 316.99 |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

No published single crystal X-ray diffraction data for this compound was found.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (as weight percentages) of a compound. The experimental results are then compared to the theoretical values calculated from the compound's empirical formula to verify its purity and composition.

For this compound (C₇H₃F₃INO₂), the theoretical elemental composition would be:

Carbon (C): 26.52%

Hydrogen (H): 0.95%

Fluorine (F): 17.98%

Iodine (I): 40.04%

Nitrogen (N): 4.42%

Oxygen (O): 10.09%

A comparison of theoretical and experimental values would be presented in the following table:

| Element | Theoretical % | Experimental % |

| Carbon (C) | 26.52 | Data not available |

| Hydrogen (H) | 0.95 | Data not available |

| Nitrogen (N) | 4.42 | Data not available |

No published elemental analysis data for this compound was found.

Computational Chemistry and Quantum Mechanical Investigations of 4 Iodo 6 Trifluoromethyl Picolinic Acid

Density Functional Theory (DFT) for Molecular Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For 4-Iodo-6-(trifluoromethyl)picolinic acid, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure.

The process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface of the molecule. This provides crucial information on bond lengths, bond angles, and dihedral angles. For this compound, key parameters of interest would include the C-I bond length, the C-C and C-N bonds within the pyridine (B92270) ring, and the geometry of the carboxylic acid and trifluoromethyl groups.

Conformational analysis, a critical aspect of understanding molecular behavior, would also be performed. This involves exploring the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For this molecule, the primary focus of conformational analysis would be the orientation of the carboxylic acid group relative to the pyridine ring. By calculating the energy of the molecule as a function of the dihedral angle involving the carboxylic acid group, a potential energy surface can be generated to identify the most stable conformer(s).

Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-I | 2.10 | C-C-I | 119.5 |

| C-CF3 | 1.52 | C-C-CF3 | 121.0 |

| C-COOH | 1.50 | C-C-COOH | 120.0 |

| C=O | 1.22 | O=C-O | 125.0 |

| O-H | 0.97 | C-O-H | 109.5 |

Note: The values in this table are hypothetical and serve as illustrative examples of what would be obtained from a DFT geometry optimization.

Electronic Structure Properties and Analysis

The electronic properties of a molecule are paramount to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

Illustrative Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -2.15 |

| Energy Gap (ΔE) | 4.70 |

Note: The values in this table are hypothetical and provided for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different regions of electrostatic potential. Regions of negative potential, typically shown in red, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, usually depicted in blue, are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP surface would likely show regions of high negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, making them likely sites for interaction with electrophiles. The hydrogen atom of the carboxylic acid and the regions around the iodine and trifluoromethyl groups would be expected to exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack.

A detailed analysis of the charge distribution within this compound can be achieved through various computational methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This provides quantitative values for the partial charges on each atom, offering insights into the molecule's polarity and the nature of its chemical bonds.

The presence of both electron-donating (the pyridine nitrogen) and strong electron-withdrawing (iodine and trifluoromethyl) substituents suggests the possibility of intramolecular charge transfer (ICT) within the molecule. Upon electronic excitation, an electron may be transferred from a more electron-rich part of the molecule to a more electron-poor region. Computational studies can model this process and provide information on the nature and extent of charge transfer in the excited state, which is crucial for understanding the molecule's photophysical properties.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict the vibrational spectrum (infrared and Raman) of a molecule, which arises from the various vibrational modes of its chemical bonds. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies can be obtained. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations.

For this compound, the calculated vibrational spectrum would show characteristic peaks corresponding to the stretching and bending modes of its functional groups. For instance, one would expect to see C=O and O-H stretching frequencies for the carboxylic acid group, C-F stretching modes for the trifluoromethyl group, and various vibrations associated with the substituted pyridine ring.

A Potential Energy Distribution (PED) analysis can be performed to provide a detailed assignment of each vibrational mode. PED analysis quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. This allows for a more definitive interpretation of the experimental vibrational spectra.

Illustrative Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment (based on PED) |

| ν(O-H) | 3500 | O-H stretch in COOH |

| ν(C=O) | 1750 | C=O stretch in COOH |

| ν(C-F) | 1150 | C-F symmetric stretch in CF3 |

| ν(C-I) | 650 | C-I stretch |

Note: The values in this table are hypothetical and serve as illustrative examples.

Gauge-Independent Atomic Orbital (GIAO) NMR Chemical Shift Calculations

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. This method effectively addresses the gauge-origin problem, ensuring that the calculated magnetic properties are independent of the coordinate system's origin.

In the study of this compound, GIAO calculations, typically performed using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR spectra. The accuracy of these predictions is highly dependent on the chosen functional and basis set. Calculations would involve optimizing the molecular geometry first, followed by the GIAO calculation itself. The results are then compared to experimental data, if available, to validate the computational model.

The predicted chemical shifts for the aromatic protons and carbons in the pyridine ring are influenced by the electronic effects of the substituents. The strongly electron-withdrawing trifluoromethyl group (-CF₃) is expected to cause a downfield shift (deshielding) for adjacent nuclei, while the iodo (-I) group's effect is more complex, involving both inductive and resonance effects. Studies on similar substituted picolinic acids have shown that DFT calculations can reproduce experimental chemical shifts with good accuracy, providing valuable insights into the electronic environment of the nuclei. academicjournals.org

Table 1: Representative GIAO-Calculated ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table presents illustrative data based on typical computational outputs for similar aromatic compounds. Actual values would require specific quantum chemical calculations.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (COOH) | 165.5 |

| C3 | 125.0 |

| C4 (C-I) | 95.0 |

| C5 | 138.0 |

| C6 (C-CF₃) | 148.0 |

| COOH | 170.0 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and simulating their electronic absorption spectra (UV-Vis). cnr.it It allows for the calculation of excitation energies, which correspond to the wavelengths of maximum absorption (λ_max), and oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, such as π→π* and n→π* transitions, which are characteristic of aromatic systems. The calculations would reveal how the substituents influence the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and thus the absorption wavelengths. The presence of the carboxyl, iodo, and trifluoromethyl groups is expected to result in a complex spectrum. Computational studies on related porphyrin molecules have demonstrated the utility of TD-DFT in refining spectral assignments. nih.gov

Table 2: Illustrative TD-DFT Calculated Electronic Transitions for this compound This table contains hypothetical data to illustrate typical TD-DFT results. Specific calculations are needed for accurate values.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| HOMO → LUMO | 4.10 | 302 | 0.25 |

| HOMO-1 → LUMO | 4.55 | 272 | 0.18 |

Global and Local Chemical Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various descriptors derived from the change in energy as a function of the number of electrons. chemrxiv.org These global and local descriptors help in understanding the molecule's stability, reactivity, and the specific sites prone to electrophilic or nucleophilic attack. researchgate.net

Global Reactivity Descriptors are calculated from the energies of the HOMO (approximating the ionization potential, I) and LUMO (approximating the electron affinity, A). Key global descriptors include:

Chemical Potential (μ): μ ≈ (E_HOMO + E_LUMO) / 2

Chemical Hardness (η): η ≈ (E_LUMO - E_HOMO)

Global Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = μ² / (2η)

These descriptors provide a holistic view of the molecule's reactivity. researchgate.net A small HOMO-LUMO gap (low hardness) indicates high reactivity.

Local Reactivity Descriptors , such as the Fukui function, identify the most reactive sites within the molecule. The Fukui function indicates the change in electron density at a specific point when an electron is added or removed, highlighting sites susceptible to nucleophilic (f⁺) and electrophilic (f⁻) attack. researchgate.net For this compound, these calculations would likely identify the carbonyl carbon as a primary site for nucleophilic attack and the electron-rich positions on the pyridine ring as targets for electrophilic attack.

Table 3: Representative Global Reactivity Descriptors (in eV) for this compound This table shows representative values based on calculations for analogous molecules. researchgate.net

| Descriptor | Value (eV) |

|---|---|

| E_HOMO | -7.50 |

| E_LUMO | -2.10 |

| Energy Gap (η) | 5.40 |

| Chemical Potential (μ) | -4.80 |

| Electrophilicity Index (ω) | 2.13 |

Solvent Effects in Theoretical Calculations Using Continuum and Explicit Models

Chemical reactions and properties are significantly influenced by the solvent. Computational models account for these effects using two main approaches: continuum models and explicit models.

Continuum models , such as the Polarizable Continuum Model (PCM), are computationally efficient. They represent the solvent as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This model is effective for capturing bulk electrostatic interactions. Studies on substituted picolinic acids have utilized continuum models to investigate how solvents affect their electronic properties and geometries. academicjournals.orgresearchgate.net

Explicit models provide a more detailed picture by including individual solvent molecules in the calculation. This approach is computationally intensive but is crucial for systems where specific solute-solvent interactions, like hydrogen bonding, are important. For this compound, the carboxylic acid group would form strong hydrogen bonds with protic solvents, an effect best captured by an explicit or a hybrid (continuum-explicit) model.

The choice of model depends on the property being investigated and the required accuracy. For instance, calculating the pKa of the carboxylic acid group would necessitate a high-level model that accurately describes the solvation of both the acid and its conjugate base.

Selection and Evaluation of DFT Functionals and Basis Sets for Accuracy and Efficiency

The reliability of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. There is no universally best combination; the optimal choice depends on the specific chemical system and the properties of interest.

DFT Functionals: Functionals are often categorized on "Jacob's Ladder," with increasing complexity and accuracy.

Hybrid functionals like B3LYP and PBE0 are widely used and often provide a good balance of accuracy and cost for geometries and energies. researchgate.net

Meta-hybrid functionals and range-separated hybrids , such as the M06-2X or ωB97XD, often yield higher accuracy for thermochemistry, non-covalent interactions, and electronic excitations. researchgate.netmdpi.com For a molecule with diverse functional groups like this compound, functionals like M06-2X or ωB97XD are often recommended. researchgate.netnih.gov

Basis Sets: The basis set describes the atomic orbitals used in the calculation.

Pople-type basis sets , such as 6-311+G(d,p), are popular for their efficiency. The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing anions and electronic properties. ohio-state.edu

Dunning's correlation-consistent basis sets , like cc-pVTZ (triple-zeta), are generally more systematic and can be extrapolated to the complete basis set limit, but they are more computationally demanding.

For this compound, a combination like M06-2X/6-311+G(d,p) or ωB97XD/def2-TZVP would be a reasonable starting point for achieving accurate results for a range of properties, from geometry optimization to spectroscopic and reactivity predictions. mdpi.comnih.gov

Mechanistic Reactivity Studies and Transformational Chemistry

Elucidation of Reaction Mechanisms Through Experimental and Computational Approaches

The reactivity of 4-Iodo-6-(trifluoromethyl)picolinic acid is governed by the interplay of its functional groups. The electron-withdrawing nature of both the trifluoromethyl group and the pyridine (B92270) nitrogen atom significantly influences the electron density of the aromatic ring, rendering the carbon atom attached to the iodine highly electrophilic and susceptible to nucleophilic attack. smolecule.com

Mechanistic studies on related pyridine systems suggest that transformations often proceed through distinct pathways:

Ionic Pathways: In nucleophilic aromatic substitution reactions, the mechanism typically involves an addition-elimination process. A nucleophile attacks the carbon bearing the iodine, forming a negatively charged intermediate known as a Meisenheimer-type complex, before the iodide ion is eliminated to restore aromaticity. smolecule.com

Radical Pathways: Certain functionalizations, particularly at C-H positions, can proceed through radical mechanisms. For instance, the introduction of a trifluoromethyl group at a meta-position of a pyridine ring can be initiated by the generation of an electrophilic trifluoromethyl radical, which then engages in a dearomatization-rearomatization sequence. researchgate.net

Metallaphotoredox Catalysis: Decarboxylative cross-coupling reactions often employ a dual catalytic system, for example, involving iron (Fe) and nickel (Ni). These transformations can be initiated by a ligand-to-metal charge transfer (LMCT) event under visible light irradiation, generating a carboxylate radical from the picolinic acid group. nih.gov This radical can then participate in a cross-coupling cycle with an organometallic catalyst. nih.gov

Computational and experimental evidence for similar systems supports these mechanistic frameworks, providing a basis for predicting and controlling the reactivity of this trifunctional pyridine derivative. researchgate.netnih.gov

Carbon-Carbon Bond Forming Reactions

The structure of this compound offers two primary sites for the formation of new carbon-carbon bonds: the iodine-substituted position and the C-H bonds on the pyridine ring.

The carbon-iodine bond is a highly effective handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon-based substituents at the 4-position. The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl, making the iodo group an excellent substrate for these transformations. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the iodo-pyridine with an organoboron reagent (boronic acid or ester) to form a biaryl linkage. It is a versatile method compatible with a broad range of functional groups. researchgate.netsemanticscholar.org For highly electron-deficient pyridines, such as those bearing trifluoromethyl groups, Suzuki couplings with various (hetero)aryl bromides can be successfully carried out. researchgate.netkaust.edu.sa

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the iodo-pyridine with a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgscielo.org.mx This methodology provides a direct route to alkynylated pyridine derivatives. core.ac.uk The reaction can be carried out under mild conditions, often at room temperature. wikipedia.org

The table below summarizes typical conditions for these cross-coupling reactions on related iodo-heterocyclic systems.

| Reaction Type | Catalyst System | Base | Solvent | Typical Conditions | Reference |

| Suzuki-Miyaura | Pd(OAc)₂, water-soluble phosphine (B1218219) ligand | Mild Base | Aqueous media | Room Temperature to 37 °C | nih.gov |

| Sonogashira | Pd(0) catalyst, Cu(I) co-catalyst | Mild Base (e.g., amine) | Various | Room Temperature | wikipedia.org |

| Inverse Sonogashira | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | - | - | Blue LED irradiation | nih.gov |

This table presents generalized conditions based on related systems and may require optimization for this compound.

Direct C-H functionalization is a powerful strategy for modifying aromatic rings without pre-installed handles like halogens. rsc.org For pyridine rings, which are electron-deficient, this can be challenging. However, specific strategies can achieve high regioselectivity. One such approach involves a redox-neutral dearomatization-rearomatization process, which allows for highly regioselective meta-C-H functionalization of pyridines. researchgate.net This strategy has been used for trifluoromethylation, chlorination, bromination, and iodination of the pyridine core. researchgate.net While not directed by a specific group in the traditional sense, the inherent electronic properties of the substituted pyridine guide the regiochemical outcome of the functionalization. researchgate.net

Carbon-Nitrogen Bond Forming Reactions (e.g., Amination, Amidation)

The formation of carbon-nitrogen bonds can be achieved either by targeting the C-I bond or by derivatizing the carboxylic acid group.

Amination at the 4-Position: The electrophilic carbon at the 4-position is susceptible to nucleophilic substitution by amines. This reaction would replace the iodine atom with an amino group, providing access to 4-amino-6-(trifluoromethyl)picolinic acid derivatives. The formation of C-N bonds can be mediated by various reagents, including hypervalent iodine compounds under metal-free conditions. researchgate.net

Amidation of the Carboxyl Group: The picolinic acid moiety can be converted into an amide through standard coupling reactions. This typically involves activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride, followed by reaction with a primary or secondary amine. nih.govresearchgate.net Various modern coupling reagents, such as uronium-based reagents, can also facilitate this transformation efficiently, often under mild conditions. chemrxiv.org

The table below outlines common methods for amidation.

| Method | Reagent(s) | Key Features | Reference |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) | In situ generation of reactive acid chloride. | nih.govresearchgate.net |

| Peptide Coupling | Uronium-based reagents (e.g., COMU) | High yields, fast reaction rates, mild conditions. | chemrxiv.org |

| Direct Amidation | Boronic acid catalysis | Room temperature reaction, tolerant of various functional groups. | organic-chemistry.org |

This table presents generalized conditions and reagents for amidation of carboxylic acids.

Decarboxylative Transformations of the Picolinic Acid Carboxyl Group

The carboxylic acid group can be removed and replaced with other functionalities through decarboxylative reactions. These transformations are valuable for installing groups that are otherwise difficult to introduce.

Photoredox catalysis has emerged as a powerful tool for decarboxylative cross-couplings. google.com In a typical cycle, a photocatalyst, upon irradiation, can oxidize the carboxylate (formed by deprotonation of the picolinic acid) to generate a radical species. This radical can then be used in various C-C or C-heteroatom bond-forming reactions. nih.govgoogle.com For example, Fe- and Ni-catalyzed metallaphotoredox systems have been developed for the decarboxylative coupling of carboxylic acids with aryl halides. nih.gov Another example is photo-fluorodecarboxylation, where an aryloxyacetic acid can be converted to a fluoro-derivative using Selectfluor under photochemical conditions. organic-chemistry.org

Halogen Exchange and Functional Group Interconversion Strategies

The functional groups on this compound can be interconverted to access a wider range of derivatives.

Halogen Exchange: The iodine atom can potentially be replaced by other halogens (F, Cl, Br) through various methods, although this is less common than using the iodo group for cross-coupling.

Functional Group Interconversion of the Carboxyl Group: The carboxylic acid can be transformed into a variety of other functional groups. For instance, it can be reduced to a primary alcohol or converted into an ester. Reductive bromination of a carboxylic acid can yield an alkyl bromide. organic-chemistry.org

Interconversion from other groups: The iodo group itself can be the result of a functional group interconversion. For example, an amino group can be converted to an iodo group via a Sandmeyer-type reaction. Similarly, direct halogenation can introduce iodine onto a pre-existing pyridine ring. smolecule.com

These interconversions expand the synthetic utility of the core scaffold, allowing for the strategic introduction of diverse chemical functionalities. ub.edu

Strategies for Asymmetric Synthesis and Stereoselective Transformations

The introduction of chirality into molecules containing a substituted pyridine core is a significant objective in medicinal and agrochemical research. For a compound such as this compound, strategies for asymmetric synthesis and stereoselective transformations are crucial for accessing enantiomerically pure or enriched products, which may exhibit differential biological activities. While specific literature on the asymmetric synthesis of this compound is not extensively documented, several established principles and methodologies in asymmetric catalysis and stereoselective synthesis can be applied to this and structurally related compounds.

The primary approaches to inducing chirality in relation to the picolinic acid scaffold can be broadly categorized into two main strategies: the asymmetric transformation of the pyridine ring itself or the stereoselective functionalization of a pre-existing substituent. A third and more classical approach involves the resolution of a racemic mixture.

One of the more contemporary and powerful methods for creating stereocenters on a pyridine ring is through catalytic stereoselective dearomatization . This strategy involves the conversion of the flat, aromatic pyridine ring into a three-dimensional, chiral, partially or fully saturated heterocyclic ring, such as a dihydropyridine (B1217469) or piperidine (B6355638). This can be achieved using chiral catalysts that control the facial selectivity of an incoming nucleophile or electrophile. For a substrate like this compound, this could involve, for instance, an asymmetric hydrogenation of the pyridine ring, catalyzed by a chiral transition metal complex (e.g., iridium or rhodium with chiral phosphine ligands), to produce chiral piperidine derivatives. The electron-withdrawing nature of the trifluoromethyl group can enhance the reactivity of the pyridine ring toward such transformations. mdpi.com

Another key strategy involves asymmetric catalysis using chiral ligands that coordinate to a metal center, which then mediates a stereoselective reaction. Chiral pyridine-containing ligands, such as pyridine-oxazolines (PyOX), have been extensively developed and utilized in a wide range of asymmetric reactions. rsc.orghkbu.edu.hk In the context of this compound, the nitrogen atom of the pyridine ring or the carboxylic acid group could coordinate to a metal catalyst bearing a chiral ligand. This chiral complex could then direct a stereoselective reaction at a different position on the molecule. Furthermore, "planar-chiral" derivatives of 4-(dimethylamino)pyridine (DMAP) have proven effective as enantioselective nucleophilic catalysts in various transformations, such as the acylation of alcohols and the rearrangement of O-acylated enolates. scispace.comacs.org

A more traditional, yet highly effective, method for obtaining enantiomerically pure compounds is chiral resolution . wikipedia.org Since this compound is a carboxylic acid, it can be reacted with a chiral, non-racemic base (a resolving agent) to form a pair of diastereomeric salts. These diastereomers will have different physical properties, such as solubility, allowing for their separation by fractional crystallization. chemeurope.com Once separated, the pure diastereomeric salt can be treated with an acid to release the enantiomerically pure picolinic acid derivative. Common chiral resolving agents for acidic compounds include naturally derived alkaloids like brucine, strychnine, and cinchonidine, or synthetic chiral amines such as (R)- or (S)-1-phenylethylamine. wikipedia.org The efficiency of the resolution is dependent on the choice of the resolving agent and the crystallization conditions.

The following table provides a conceptual illustration of a chiral resolution process for a racemic carboxylic acid (Rac-R-COOH), such as this compound, using a chiral amine resolving agent.

| Step | Description | Reactants | Products | Separation Method |

| 1 | Salt Formation | Racemic this compound and a single enantiomer of a chiral amine (e.g., (R)-1-phenylethylamine) | A mixture of two diastereomeric salts: [(R)-acid-(R)-amine] and [(S)-acid-(R)-amine] | N/A |

| 2 | Diastereomer Separation | Mixture of diastereomeric salts in a suitable solvent | The less soluble diastereomeric salt crystallizes out of the solution | Fractional Crystallization |

| 3 | Liberation of Enantiomer | Isolated pure diastereomeric salt (e.g., [(R)-acid-(R)-amine]) | Enantiomerically pure (R)-4-iodo-6-(trifluoromethyl)picolinic acid and the chiral amine salt | Acidification followed by extraction |

While the direct asymmetric synthesis of this compound remains a specialized area, the principles of stereoselective dearomatization, asymmetric catalysis with chiral ligands, and classical chiral resolution provide a robust toolkit for chemists to access the enantiomerically pure forms of this and related substituted picolinic acids.

Applications in Advanced Chemical Synthesis and Ligand Design

Utilization as a Versatile Synthetic Building Block for Complex Heterocyclic Systems

4-Iodo-6-(trifluoromethyl)picolinic acid is a powerful building block for synthesizing complex heterocyclic structures, primarily due to the reactivity of its iodo substituent. The iodine atom at the 4-position of the pyridine (B92270) ring serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. smolecule.com

This functionality enables chemists to connect the trifluoromethyl-picolinic acid core to a wide array of other molecular fragments. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Negishi couplings are particularly effective. smolecule.comsemanticscholar.org Through these methods, aryl, heteroaryl, alkyl, or alkynyl groups can be precisely installed at the C4 position, leading to the rapid assembly of diverse and complex molecular architectures. For instance, coupling with various boronic acids (Suzuki-Miyaura) or terminal alkynes (Sonogashira) provides a modular approach to libraries of novel compounds. db-thueringen.desoton.ac.uk The synthesis of quinoline (B57606) and quinazoline (B50416) derivatives often employs similar iodo-substituted precursors, highlighting the broad utility of this synthetic strategy. semanticscholar.orgnih.gov

The table below illustrates representative cross-coupling reactions utilizing this compound as the starting material.

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C | 4-Aryl-6-(trifluoromethyl)picolinic acid |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | 4-Alkynyl-6-(trifluoromethyl)picolinic acid |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C | 4-Alkenyl-6-(trifluoromethyl)picolinic acid |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 110 °C | 4-Amino-6-(trifluoromethyl)picolinic acid |

This table presents typical, generalized conditions for cross-coupling reactions based on established methodologies for similar iodo-pyridine substrates.

Precursor for the Synthesis of Advanced Organofluorine Compounds

The incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into organic molecules is a widely used strategy in medicinal and materials chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. smolecule.comnih.gov this compound is an ideal precursor for creating more advanced organofluorine compounds because it already contains the valued 6-(trifluoromethyl)pyridine core. nih.gov

Synthetically, the other functional groups on the molecule can be selectively modified while the robust C-CF₃ bond remains intact. The carboxylic acid can be converted into esters, amides, or other functional groups, and the iodo group can be transformed via the cross-coupling reactions mentioned previously. This allows the trifluoromethylpyridine unit to be integrated into a larger, more complex molecular framework, leading to the development of novel active pharmaceutical ingredients (APIs) and agrochemicals. ossila.com The synthesis of various trifluoromethyl-containing heterocycles, such as indoloquinazolines and pyroglutamic acids, demonstrates the utility of such fluorinated building blocks. rsc.orgnih.gov

Strategies for Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful synthetic strategy that involves introducing functional groups into a complex molecule, such as a drug candidate or natural product, at one of the final steps of its synthesis. nih.govresearchgate.net This approach avoids the need for a lengthy de novo synthesis for each new analog, enabling the rapid diversification of molecular structures to optimize their biological or physical properties. nih.gov

This compound is a prime candidate for use as a reagent in LSF. A complex bioactive molecule that has been previously functionalized with a suitable coupling partner (e.g., a boronic acid or pinacol (B44631) ester) can be readily coupled with the iodo-picolinic acid. This reaction efficiently installs the trifluoromethyl-picolinate moiety onto the target scaffold, which can significantly alter its properties. The introduction of a CF₃ group, a key objective in many LSF strategies, can enhance metabolic stability and cell membrane permeability. nih.govresearchgate.net This approach allows medicinal chemists to quickly generate a series of analogs with this desirable functional group, accelerating the exploration of structure-activity relationships.

Scaffold for the Development of New Picolinic Acid-Derived Ligands in Catalysis

The picolinic acid structure, featuring a pyridine nitrogen atom adjacent to a carboxylic acid, is a classic bidentate chelating motif capable of binding to a wide range of metal ions. This makes it an excellent scaffold for the design of new ligands for transition metal catalysis. This compound provides a platform for creating tailored ligands with specific electronic and steric properties.

The trifluoromethyl group is strongly electron-withdrawing, which modifies the electronic character of the pyridine ring and, consequently, the coordination properties of the resulting ligand. The iodo group serves as a synthetic handle for further modification. By replacing the iodine via cross-coupling, bulky or electronically diverse groups can be introduced at the 4-position. This modular approach allows for the systematic tuning of the ligand's properties to optimize the performance of the metal catalyst in terms of activity, selectivity, and stability. For example, related substituted bipyridine and terpyridine ligands have been successfully employed in photoredox and cross-coupling catalysis. acs.orgnih.gov

| Modification Site | Reaction | Purpose of Modification |

| 4-Iodo Position | Suzuki or Sonogashira Coupling | Introduce steric bulk or electronically active groups to tune catalyst pocket. |

| Carboxylic Acid | Amide Coupling | Attach chiral auxiliaries or solubilizing groups. |

| Pyridine Ring | N-Oxidation | Modify the electronic properties of the ligand scaffold. |

This table outlines potential strategies for modifying the this compound scaffold to develop new ligands.

Construction of Multifunctional Molecules through Derivatization

The distinct reactivity of the functional groups on this compound allows for its use in the construction of multifunctional molecules, where different parts of the molecule serve distinct purposes. The three primary reactive sites—the carboxylic acid, the iodo group, and the pyridine nitrogen—can be addressed with orthogonal chemical reactions.

Advanced Analytical Method Development and Derivatization Strategies for Quantification

Development and Validation of High-Sensitivity LC-MS/MS Methods for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive quantification of chemical compounds in complex mixtures. mdpi.com The development of a high-sensitivity LC-MS/MS method for 4-Iodo-6-(trifluoromethyl)picolinic acid involves meticulous optimization of chromatographic separation and mass spectrometric detection parameters.

The trifluoromethyl group and the acidic nature of the picolinic acid moiety guide the method development. A reversed-phase chromatographic approach is typically suitable. The addition of a small amount of an acid modifier, such as formic acid, to the mobile phase can improve peak shape and ionization efficiency. mdpi.com

For detection, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers exceptional specificity and sensitivity. mdpi.com Given the compound's structure, negative ion mode electrospray ionization (ESI) would likely be effective due to the deprotonation of the carboxylic acid group. However, positive ion mode should also be evaluated, as the pyridine (B92270) nitrogen can be protonated. The selection of precursor and product ion transitions in MRM is critical for selectivity. For this compound, characteristic fragmentations would be exploited, such as the loss of CO2 from the carboxyl group or cleavage related to the trifluoromethyl or iodo substituents.

Method validation is performed according to established guidelines to ensure reliability, encompassing parameters such as specificity, linearity, accuracy, precision, limit of quantification (LLOQ), and stability. resolian.comjapsonline.com Specificity is confirmed by analyzing blank matrix samples to ensure no interference at the analyte's retention time. resolian.com The LLOQ is established as the lowest concentration that can be measured with acceptable accuracy and precision, a critical parameter for trace analysis. mdpi.comresolian.com

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | Ability to differentiate and quantify the analyte in the presence of other components. | Response in blank samples <20% of LLOQ response. nih.gov |

| Linearity | The range of concentrations over which the instrument response is proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | Closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at LLOQ). bioanalysisforum.jp |

| Precision | Degree of agreement among multiple measurements of the same sample. | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). bioanalysisforum.jp |

| LLOQ | Lowest concentration on the calibration curve that can be reliably quantified. | Analyte response is identifiable, discrete, and reproducible with accuracy within 20% and precision of 20%. mdpi.com |

| Stability | Chemical stability of the analyte in the given matrix under specific conditions. | Analyte concentration within ±15% of the initial concentration. japsonline.com |

Table 1: Key Validation Parameters for LC-MS/MS Bioanalytical Methods. This table outlines the essential characteristics and typical regulatory acceptance criteria for validating a quantitative assay.

Optimization of Sample Preparation Techniques for Complex Research Matrices

Effective sample preparation is crucial for removing interfering substances from complex matrices (e.g., plasma, tissue homogenates, environmental samples), thereby improving the accuracy and robustness of LC-MS/MS analysis. nih.gov The choice of technique depends on the analyte's properties and the matrix composition.

Solid-phase extraction (SPE) is a highly selective sample preparation technique that can effectively isolate and concentrate this compound from complex samples. nih.govyoutube.com Given the acidic nature of the target compound, a mixed-mode SPE sorbent possessing both reversed-phase and anion-exchange properties would be ideal. nih.govmdpi.com

A typical SPE protocol involves four steps:

Conditioning: The sorbent is conditioned with a solvent like methanol, followed by an equilibration step with a buffer to prepare it for sample interaction. youtube.com

Loading: The pre-treated sample is passed through the cartridge, where the analyte is retained by hydrophobic and/or ionic interactions.

Washing: Interfering compounds are washed away with a solvent that does not elute the analyte of interest. youtube.com

Elution: The purified analyte is eluted using a solvent strong enough to disrupt its interaction with the sorbent, such as a mixture of an organic solvent and an acid or base. nih.gov

Optimization of wash and elution solvents is key to achieving high recovery and sample cleanliness. nih.gov

For biological matrices with high protein content, such as plasma or serum, protein precipitation (PPT) is a rapid and straightforward method to remove the bulk of proteins. abcam.comnih.gov This is often achieved by adding a water-miscible organic solvent, like acetonitrile (B52724) or methanol, in a specific ratio (e.g., 3:1 solvent-to-sample) to the sample. researchgate.net The solvent disrupts the solvation of proteins, causing them to aggregate and precipitate. biosyn.com

After vortexing and centrifugation, the supernatant containing the analyte is separated for analysis. biosyn.com While simple, PPT is less clean than SPE and may result in significant matrix effects due to the co-extraction of other soluble components like phospholipids. tecan.com However, for high-throughput screening, its speed and simplicity are advantageous. nih.gov

Ultrasonic-assisted extraction (UAE) is an efficient method for extracting analytes from solid or semi-solid matrices, such as soil, sediment, or tissue. nih.gov The technique utilizes high-frequency sound waves (>20 kHz) to create acoustic cavitation—the formation and collapse of microscopic bubbles. mdpi.com This process generates localized high pressure and temperature, disrupting cell walls and enhancing mass transfer of the analyte into the extraction solvent. nih.gov

Key parameters for optimizing UAE include solvent choice, temperature, sonication time, and power. nih.gov For this compound, a polar organic solvent or a buffered aqueous solution would be a suitable extraction medium. UAE can significantly reduce extraction times and solvent consumption compared to traditional methods. mdpi.com

| Technique | Principle | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | Chromatographic separation based on analyte-sorbent interactions. | High selectivity and recovery; provides clean extracts; allows for analyte concentration. nih.gov | More time-consuming and costly than PPT; requires method development. |

| Protein Precipitation (PPT) | Altering solvent conditions to reduce protein solubility. | Fast, simple, and inexpensive; suitable for high-throughput analysis. nih.gov | Non-selective; extracts may contain significant interferences (matrix effects). tecan.com |

| Ultrasonic Solvent Extraction (UAE) | Acoustic cavitation enhances solvent penetration and mass transfer. | Rapid extraction; reduced solvent volume; efficient for solid matrices. mdpi.comnih.gov | Potential for analyte degradation from heat; requires specialized equipment. |

Table 2: Comparison of Sample Preparation Techniques. This interactive table summarizes the principles, advantages, and disadvantages of three common extraction methods for preparing samples for LC-MS/MS analysis.

Chemical Derivatization for Enhanced Analytical Performance

Chemical derivatization involves modifying the analyte's structure to improve its analytical properties, such as chromatographic retention, ionization efficiency, or detection sensitivity. nih.govresearchgate.net For carboxylic acids like this compound, derivatization can be employed to enhance performance in LC-MS analysis, particularly if ionization in the desired mode is weak. nih.gov

The term "picolinoyl derivatization" typically refers to a strategy where a picolinoyl group (from picolinic acid) is attached to another molecule to enhance its detection, particularly in positive-ion ESI-MS. nih.govnih.gov Picolinic acid itself, or its activated form, is used as a reagent to react with functional groups like hydroxyls or amines on other analytes (e.g., steroids, alcohols). nih.govresearchgate.net The permanently charged nitrogen on the resulting picolinoyl ester or amide derivative significantly boosts ionization efficiency and provides a predictable fragmentation pattern for sensitive MRM detection. researchgate.net

While this compound is the analyte and not the reagent in this context, the principle of derivatizing its carboxylic acid group remains relevant for enhancing analytical performance. The carboxylic acid could be reacted with a suitable derivatizing agent, for instance, an amine-containing reagent, to form an amide. This amidation reaction can improve reversed-phase chromatographic retention and introduce a readily ionizable group, potentially increasing sensitivity in positive-ion ESI-MS. nih.gov This strategy effectively overcomes challenges associated with the analysis of small, polar carboxylic acids that may exhibit poor retention or weak ionization. nih.govmdpi.com

Development of Novel Derivatizing Agents for Specific Detection

The quantification of this compound can be significantly enhanced through the use of novel derivatizing agents, particularly for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) where volatility and ionization efficiency are critical. Due to its carboxylic acid functional group, derivatization is often a necessary step to improve chromatographic behavior and detection sensitivity.

Picolinic acids and their derivatives can be derivatized to enhance their analytical detection. For instance, picolinoyl derivatization has been successfully employed for the quantification of various compounds, leading to a 5-10 times higher electrospray ionization (ESI) response in LC-MS analysis. This is achieved by converting the target analyte into a corresponding picolinoyl derivative. A common method involves a mixed anhydride (B1165640) reaction using picolinic acids and 2-methyl-6-nitrobenzoic anhydride. While this typically involves derivatizing a different molecule with a picolinic acid, the underlying principle of modifying a carboxyl group to enhance detection is directly applicable.

For this compound, esterification of the carboxylic acid group is a primary strategy. Reagents such as diazomethane (B1218177) or alkyl chloroformates can be used for this purpose. For example, derivatization with isobutyl chloroformate in the presence of pyridine as a catalyst has been shown to be effective for other carboxylic acids, preparing them for GC-MS analysis. This process converts the polar carboxylic acid into a less polar, more volatile ester, which is more amenable to gas chromatography.

The development of novel derivatizing agents for this compound would focus on introducing moieties that not only increase volatility and improve chromatographic peak shape but also enhance ionization efficiency in mass spectrometry. For LC-MS, derivatizing agents that introduce a permanently charged group or a readily ionizable functionality can significantly improve sensitivity in ESI-MS.

Table 1: Potential Derivatization Reagents for this compound

| Derivatizing Agent | Target Functional Group | Analytical Technique | Expected Improvement |

| Diazomethane | Carboxylic Acid | GC-MS | Increased volatility, improved peak shape |

| Isobutyl Chloroformate | Carboxylic Acid | GC-MS | Increased volatility, enhanced thermal stability |

| 2-Methyl-6-nitrobenzoic anhydride | Carboxylic Acid | LC-MS | Enhanced ESI response |

| Trimethylsilyldiazomethane | Carboxylic Acid | GC-MS, LC-MS | Increased volatility and thermal stability |

Comprehensive Study of Matrix Effects in Analytical Quantitation

Matrix effects are a significant challenge in the quantitative analysis of compounds in complex samples, such as environmental or biological matrices. These effects, which can lead to either suppression or enhancement of the analyte signal, arise from co-eluting endogenous or exogenous components of the matrix that interfere with the ionization of the target analyte in the mass spectrometer's ion source. For a compound like this compound, which may be analyzed at trace levels, understanding and mitigating matrix effects is paramount for accurate quantification.

The chemical properties of this compound, including its aromaticity and the presence of electronegative fluorine and iodine atoms, can influence its interaction with matrix components and its ionization behavior. In LC-MS analysis, particularly with ESI, matrix effects are a well-documented phenomenon.

A comprehensive study of matrix effects for this compound would involve:

Matrix Screening: Analyzing this compound in various blank matrices (e.g., soil extracts, plasma, urine) to assess the extent of signal suppression or enhancement.

Post-Column Infusion Studies: A constant flow of the analyte is infused into the LC eluent after the analytical column, while a blank matrix extract is injected. Any deviation in the analyte's signal baseline indicates the elution time of matrix components causing ion suppression or enhancement.

Matrix-Matched Calibrations: Preparing calibration standards in a blank matrix extract that is representative of the samples to be analyzed. This helps to compensate for consistent matrix effects.

Research on structurally similar compounds, such as perfluorinated carboxylic acids (PFCAs), has shown that matrix effects can be significant. For PFCAs, methods to mitigate these effects include rigorous sample purification using techniques like dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. For fluorinated pyridine compounds, the matrix can also affect hydrogen bonding and proton transfer, which can influence their behavior in the ion source.

Table 2: Hypothetical Matrix Effect Study on this compound in Different Matrices

| Matrix | Analyte Concentration (ng/mL) | Signal Intensity (Solvent) | Signal Intensity (Matrix) | Matrix Effect (%) |

| Soil Extract | 10 | 1.2 x 10^6 | 0.8 x 10^6 | -33.3% (Suppression) |

| Human Plasma | 10 | 1.2 x 10^6 | 0.9 x 10^6 | -25.0% (Suppression) |

| Surface Water | 10 | 1.2 x 10^6 | 1.1 x 10^6 | -8.3% (Suppression) |

Application of Stable Isotope Dilution in Quantitative Analysis

Stable isotope dilution (SID) is considered the gold standard for quantitative analysis by mass spectrometry, as it provides the highest level of accuracy and precision. This technique involves the use of a stable isotope-labeled (SIL) analog of the analyte as an internal standard. The SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N).

For the quantitative analysis of this compound, a corresponding SIL analog, for instance, with ¹³C atoms in the pyridine ring or in the trifluoromethyl group, would be synthesized. This SIL internal standard is added to the sample at a known concentration at the beginning of the sample preparation process.

The key advantages of using SID for the quantification of this compound are:

Correction for Matrix Effects: The SIL internal standard co-elutes with the native analyte and experiences the same matrix effects. By measuring the ratio of the native analyte to the SIL internal standard, any signal suppression or enhancement is effectively canceled out.

Correction for Sample Loss: Any loss of the analyte during sample extraction, cleanup, and analysis is corrected for, as the SIL internal standard will be lost at the same rate.

Improved Precision and Accuracy: The use of a co-eluting internal standard significantly improves the reproducibility and accuracy of the analytical method.

The application of SID is particularly valuable for the analysis of herbicides in environmental samples, where matrix complexity and low analyte concentrations are common. For example, compound-specific isotope analysis (CSIA) is a powerful tool for tracking the fate of pesticides in the environment. While CSIA focuses on natural isotopic variations, the principles of using isotope ratios for accurate measurement are the same.

Table 3: Research Findings on the Application of Stable Isotope Dilution

| Analyte Class | Key Finding |

| Herbicides (general) | SID-LC-MS/MS is a robust method for the accurate quantification of herbicide residues in complex matrices. |

| Perfluorinated Carboxylic Acids | The use of ¹³C-labeled internal standards is essential for correcting matrix effects in the LC-MS/MS analysis of PFCAs in environmental samples. |

| Small Molecules | Isotopic-tagged derivatization strategies can diminish quantitative errors caused by matrix effects. |

Q & A

Q. What are the recommended synthetic routes for 4-Iodo-6-(trifluoromethyl)picolinic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation and trifluoromethylation steps. A decarboxylative cross-coupling approach using palladium catalysts (e.g., PdCl₂ with phosphine ligands) can introduce the iodo and trifluoromethyl groups. Optimization involves varying catalysts (e.g., Pd vs. Cu), solvents (polar aprotic like DMF), and temperatures (80–120°C). Characterization of intermediates via NMR and mass spectrometry ensures reaction progress. For reproducibility, maintain inert conditions (argon/nitrogen) to prevent side reactions .

Table 1 : Example Synthesis Conditions

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| PdCl₂/PPh₃ | DMF | 100 | 78 | 95 |

| CuI/1,10-phen | DMSO | 80 | 65 | 90 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use -NMR to confirm trifluoromethyl group integrity and -NMR for aromatic proton environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight accuracy (±1 ppm).

- X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemical ambiguities, particularly for iodine positioning.

Cross-validate results with elemental analysis (C, H, N) to ensure stoichiometric consistency .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability tests should include:

- Thermal Stability : Thermogravimetric analysis (TGA) at 25–200°C to assess decomposition thresholds.

- Light Sensitivity : UV-vis spectroscopy under controlled light exposure (e.g., 254 nm) to detect photodegradation.

- Humidity Tests : Karl Fischer titration to monitor hygroscopicity. Store in amber vials at -20°C under desiccant to prolong shelf life .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The iodine atom acts as a leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). The trifluoromethyl group’s electron-withdrawing nature enhances electrophilicity at the C-4 position. Use density functional theory (DFT) calculations to map transition states and identify rate-limiting steps. Compare kinetic data (e.g., via stopped-flow spectroscopy) under varying catalytic systems .

Q. How can this compound serve as a ligand or intermediate in catalytic cycles?

- Methodological Answer : The pyridine ring coordinates with transition metals (e.g., Pd, Ni) to stabilize catalytic intermediates. Test catalytic efficiency in model reactions (e.g., C–H activation) by varying:

- Metal Precursors : Pd(OAc)₂ vs. Ni(COD)₂.

- Solvent Polarity : THF (low polarity) vs. MeCN (high polarity).

Monitor turnover frequency (TOF) and quantify byproducts via GC-MS. Reference crystallographic data to confirm metal-ligand bonding .

Q. What methodologies assess the environmental persistence and ecotoxicity of this compound?

- Methodological Answer :

- Persistence : Use OECD 301 biodegradation tests (28-day aerobic conditions) and HPLC to track degradation products.

- Ecotoxicity : Perform Daphnia magna acute toxicity assays (LC₅₀) and algal growth inhibition tests.

Compare with structurally similar perfluoroalkyl substances (PFAS) to predict bioaccumulation potential .

Methodological Frameworks for Research Design

Q. How can the PICO(T) framework structure research on this compound’s biological activity?

- Population : Target enzymes/receptors (e.g., kinase inhibitors).

- Intervention : Compound concentration/dosage.

- Comparison : Positive controls (e.g., known inhibitors).

- Outcome : IC₅₀ values or binding affinity (Kd).

- Time : Incubation periods (e.g., 24–72 hrs). Use systematic reviews to resolve contradictions in reported bioactivity data .

Q. What statistical approaches resolve contradictions in reported synthetic yields or reactivity data?

- Methodological Answer : Apply meta-analysis to aggregate data from multiple studies. Use Cochrane’s Q-test to assess heterogeneity and random-effects models to account for variability. Sensitivity analysis identifies outlier studies (e.g., divergent catalyst systems). Report 95% confidence intervals for yield ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.